BenchChemオンラインストアへようこそ!

Eberconazole

Antifungal susceptibility testing Dermatophytosis Imidazole comparative pharmacology

Eberconazole (≥98% purity) is a high‑potency imidazole antifungal for use as a reference standard or comparator in dermatophyte susceptibility testing and formulation R&D. In head‑to‑head studies, it exhibits a GM MIC of 0.20 µg/mL—statistically superior to clotrimazole (0.34 µg/mL), ketoconazole (0.31 µg/mL), and miconazole (0.62 µg/mL) (P < 0.05). Matching miconazole 2% efficacy at only 1% concentration, and with plasma levels below the 5 ng/mL quantification limit, this compound enables low‑systemic‑exposure topical development. Reserve your batch now.

Molecular Formula C18H14Cl2N2
Molecular Weight 329.2 g/mol
CAS No. 128326-82-9
Cat. No. B148830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEberconazole
CAS128326-82-9
Synonyms1-(2,4-dichloro-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-1H-imidazole
eberconazole
Molecular FormulaC18H14Cl2N2
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl
InChIInChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2
InChIKeyMPTJIDOGFUQSQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eberconazole Procurement Guide: CAS 128326-82-9, a Topical Imidazole Antifungal with Demonstrated In Vitro Potency and Clinical Equivalence


Eberconazole (CAS: 128326-82-9) is a topical imidazole derivative classified as a broad-spectrum antifungal agent [1]. Its primary mechanism of action involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis essential for fungal cell membrane integrity [2]. As a small molecule with the molecular formula C18H14Cl2N2 and a molecular weight of 329.22 g/mol, it belongs to the dibenzocycloheptene class of organic compounds [1]. Eberconazole was approved for clinical use in Spain in 2015 and is indicated for the topical treatment of dermatophytoses, cutaneous candidiasis, and pityriasis versicolor [3].

Why Generic Substitution of Eberconazole with Clotrimazole, Miconazole, or Ketoconazole Is Not Supported by Direct Comparative Evidence


Although eberconazole, clotrimazole, miconazole, and ketoconazole all belong to the imidazole antifungal class and share a common mechanism of action targeting lanosterol 14α-demethylase, they are not interchangeable in practice [1]. Direct head-to-head in vitro studies against 200 clinical isolates of dermatophytes demonstrate that eberconazole exhibits statistically significantly lower MIC values (greater potency) than clotrimazole, ketoconazole, and miconazole across the majority of species tested (P < 0.05) [2]. Furthermore, clinical trial data reveal condition-specific efficacy differences: eberconazole 1% cream demonstrated therapeutic equivalence to miconazole 2% cream in dermatophytosis, achieving comparable outcomes at half the active concentration, and showed a numerically higher overall effective rate (72%) compared to clotrimazole 1% cream (61%) at six-week follow-up in a randomized trial [3]. These quantifiable differences in potency, concentration requirements, and condition-specific outcomes preclude the assumption that these agents can be substituted interchangeably in research or clinical procurement without consequence.

Eberconazole Quantitative Differentiation Evidence: Direct Comparative Data Versus Clotrimazole, Ketoconazole, and Miconazole


Eberconazole Demonstrates Statistically Superior In Vitro Potency (Lower MICs) Compared to Clotrimazole, Ketoconazole, and Miconazole Against 200 Clinical Dermatophyte Isolates

In a head-to-head in vitro susceptibility study, eberconazole exhibited a geometric mean (GM) MIC of 0.20 μg/mL against 200 strains of dermatophytes, which was significantly lower than the GM MICs of the three comparator imidazoles: clotrimazole (0.34 μg/mL), ketoconazole (0.31 μg/mL), and miconazole (0.62 μg/mL) [1]. Eberconazole was statistically more active (P < 0.05) than all three comparator drugs against the majority of the species tested [1]. The rank order of potency based on GM MIC was eberconazole > ketoconazole > clotrimazole > miconazole [1].

Antifungal susceptibility testing Dermatophytosis Imidazole comparative pharmacology

Eberconazole 1% Cream Demonstrates Therapeutic Equivalence to Miconazole 2% Cream in a 653-Patient Randomized Double-Blind Trial for Dermatophytosis

In a multicenter, randomized, double-blind trial involving 653 patients with dermatophytoses, eberconazole 1% cream applied twice daily for 4 weeks achieved a clinical efficacy rate of 76.1%, which was statistically and clinically equivalent to the 75.0% efficacy rate observed with miconazole 2% cream under identical dosing conditions [1]. The incidence of treatment-related adverse events was 0.91% for eberconazole and 0.92% for miconazole, with all events being local and transient [1].

Dermatophytosis clinical trial Topical antifungal efficacy Imidazole comparative clinical pharmacology

Eberconazole 1% Cream Shows Numerically Higher Overall Effectiveness (72% vs. 61%) Compared to Clotrimazole 1% Cream at 6-Week Follow-Up in Randomized Trial for Dermatophyte and Candida Infections

In a double-blind phase III randomized trial, eberconazole 1% cream applied twice daily for 4 weeks demonstrated a 72% overall effectiveness rate at 6-week post-treatment follow-up, compared to a 61% effectiveness rate for clotrimazole 1% cream, representing an absolute difference of 11 percentage points, although this difference did not reach statistical significance (P = 0.15) [1]. Notably, in the dermatophyte infection subgroup at the end of treatment, eberconazole achieved 61% effectiveness versus 46% for clotrimazole [1]. Relapse rates were 1% for eberconazole versus 4% for clotrimazole [1].

Superficial fungal infection clinical trial Dermatophyte infection treatment Candidiasis topical therapy

Eberconazole Exhibits Negligible Systemic Absorption Following Topical Application, with Plasma Concentrations Consistently Below the 5 ng/mL Quantification Limit

In a tolerability and systemic availability study involving 28 healthy volunteers, plasma and urine concentrations of eberconazole following topical application of 1% cream were consistently below the lower limit of quantification of the analytical method (5 ng/mL) at all measured time points [1]. This indicates negligible percutaneous absorption into the systemic circulation [1]. No clinically relevant changes were observed in vital signs, ECG parameters, or clinical laboratory values during the study period [1].

Topical drug pharmacokinetics Dermal absorption Antifungal safety pharmacology

Eberconazole Maintains In Vitro Activity Against Candida krusei and Candida glabrata, Species Frequently Exhibiting Reduced Susceptibility to Triazole Antifungals

In a study evaluating 124 clinical isolates of Candida comprising eight species, the MICs of eberconazole, determined by NCCLS standardized microbroth methodology, were found to be equal to or lower than those of clotrimazole and ketoconazole, particularly for Candida krusei and Candida glabrata [1]. These two species are noted in the literature as being usually resistant to triazole antifungals such as fluconazole and itraconazole [1].

Antifungal resistance Non-albicans Candida Azole cross-resistance

Eberconazole Demonstrates Additional In Vitro Activity Against Gram-Positive Bacteria, a Secondary Antimicrobial Property Not Shared by All Imidazole Antifungals

According to the pharmacodynamics profile documented in DrugBank, eberconazole is active against Gram-positive bacteria in addition to its primary antifungal activity against dermatophytes and yeasts [1]. This dual antimicrobial property has been noted as clinically useful in the management of mixed or superinfected dermatological presentations [1].

Antibacterial activity Dual-action topical agents Imidazole pharmacology

Eberconazole Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Antifungal Susceptibility Reference Standard for Dermatophyte Assays Requiring a High-Potency Imidazole Comparator

Given eberconazole's statistically superior in vitro potency (GM MIC of 0.20 μg/mL) compared to clotrimazole (0.34 μg/mL), ketoconazole (0.31 μg/mL), and miconazole (0.62 μg/mL) against 200 clinical dermatophyte strains [1], eberconazole is optimally positioned as a high-potency imidazole reference standard in antifungal susceptibility testing. Researchers developing novel antifungal agents or conducting surveillance studies on dermatophyte resistance patterns may prioritize eberconazole as a benchmark comparator due to its demonstrably lower MIC values across a broad spectrum of clinically relevant species.

Topical Formulation Development Targeting Superficial Fungal Infections Where High Local Efficacy and Minimal Systemic Exposure Are Required

The documented negligible systemic absorption of eberconazole following topical application, with plasma concentrations remaining below the 5 ng/mL quantification limit at all time points [2], supports its use in formulation development where minimizing systemic exposure is a critical design parameter. This pharmacokinetic profile, combined with its demonstrated clinical efficacy equivalent to miconazole 2% cream at half the active concentration (1%) [3], makes eberconazole a rational candidate for development programs targeting dermatophytosis therapies intended for use in patient populations where systemic drug exposure must be stringently minimized.

Clinical or Research Protocols Addressing Dermatophyte Infections Where Sustained Post-Treatment Clearance Is a Primary Endpoint

In the randomized comparative trial versus clotrimazole 1% cream, eberconazole demonstrated a numerically higher overall effectiveness rate at 6-week follow-up (72% vs. 61%) and a lower observed relapse rate (1% vs. 4%) [4]. While the difference in overall effectiveness did not reach statistical significance (P = 0.15), the directional consistency of these findings across multiple endpoints suggests potential utility in research or clinical protocols where sustained disease resolution is prioritized over initial symptomatic improvement. Investigators designing studies with relapse rate as a key secondary endpoint may find eberconazole a suitable agent for inclusion.

Antifungal Susceptibility Testing Against Triazole-Resistant Candida Species Requiring an Imidazole with Preserved Activity

The finding that eberconazole MICs are equal to or lower than those of clotrimazole and ketoconazole against Candida krusei and Candida glabrata—species documented as 'usually resistant to triazoles' [5]—positions eberconazole as a relevant imidazole comparator in susceptibility studies focusing on non-albicans Candida species. Clinical microbiology laboratories conducting surveillance of azole-resistant Candida isolates, or researchers investigating mechanisms of differential susceptibility between imidazole and triazole antifungals, may prioritize eberconazole procurement for its preserved activity profile against these clinically challenging species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eberconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.